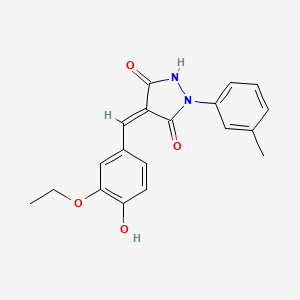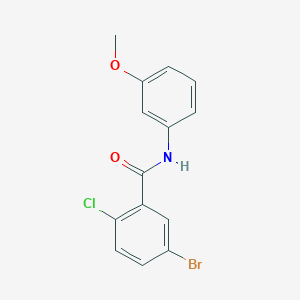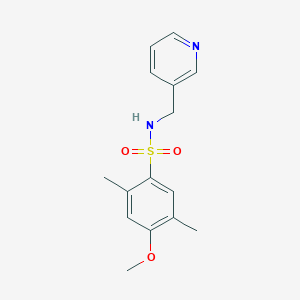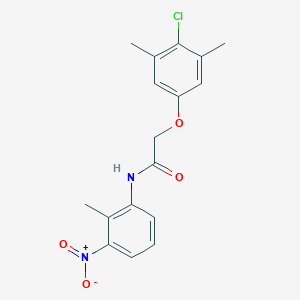![molecular formula C16H18N2O3S B5804415 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B5804415.png)
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-piperidin-1-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.
1-Hydroxy-1-methylethyl phenyl ketone: Another related compound with a different substitution pattern.
Uniqueness
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, piperidine ring, and methoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-12-7-5-6-11(14(12)19)10-13-15(20)17-16(22-13)18-8-3-2-4-9-18/h5-7,10,19H,2-4,8-9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKTDXNCSBZAT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)




![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5804407.png)

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
